molecular formula C17H27F2N B12587064 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole CAS No. 606140-28-7

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole

Katalognummer: B12587064
CAS-Nummer: 606140-28-7
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: RVSVINSXRFNHAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable candidate for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzaldehyde and 4-pentylcyclohexylamine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with 4-pentylcyclohexylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of difluorinated ketones or carboxylic acids.

    Reduction: Formation of difluorinated alcohols.

    Substitution: Formation of substituted pyrroles with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Uniqueness

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole stands out due to its unique pyrrole ring structure combined with the presence of fluorine atoms and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

606140-28-7

Molekularformel

C17H27F2N

Molekulargewicht

283.4 g/mol

IUPAC-Name

3,4-difluoro-1-[2-(4-pentylcyclohexyl)ethyl]pyrrole

InChI

InChI=1S/C17H27F2N/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-20-12-16(18)17(19)13-20/h12-15H,2-11H2,1H3

InChI-Schlüssel

RVSVINSXRFNHAH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)CCN2C=C(C(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.